
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide involves several steps. One common method includes the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide and reducing agents such as hydrogen gas. Major products formed from these reactions include substituted imidazoles and their derivatives.
Scientific Research Applications
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of nitric oxide synthase by reacting with nitric oxide to form stable derivatives . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide can be compared with other imidazole derivatives such as:
2-Phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl: Known for its use as a stable free radical reagent.
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: Utilized in various biochemical assays.
MTSSL (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: A spin label used in structural biology studies.
The uniqueness of this compound lies in its specific structural features and its ability to interact with nitric oxide, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C8H13N2O4 |
|---|---|
Molecular Weight |
201.20 g/mol |
InChI |
InChI=1S/C8H13N2O4/c1-7(2)5(6(11)12)9(13)8(3,4)10(7)14/h1-4H3,(H,11,12) |
InChI Key |
YGLMRTJWKQZIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
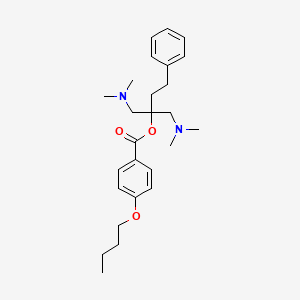
![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

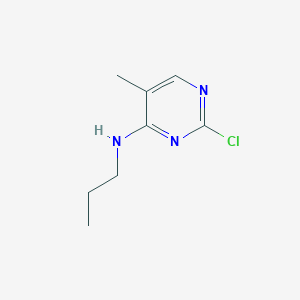
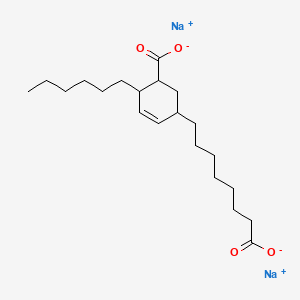
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)

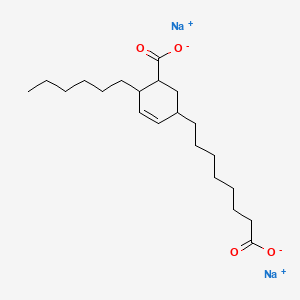
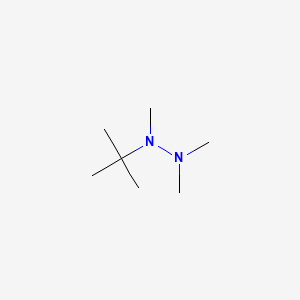


![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
